Potassium 4-butylphenyltrifluoroborate
Overview
Description
Potassium 4-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Potassium plays essential roles in maintaining cell membrane potential, nerve conduction, muscle contraction, and overall cellular homeostasis .
- Changes in potassium levels impact membrane potential, which in turn affects cellular processes like neurotransmission, muscle contraction, and cardiac rhythm .
- Disruptions in potassium balance can lead to arrhythmias, neuromuscular dysfunction, and other symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Potassium is absorbed primarily in the small intestine. It distributes throughout the intracellular fluid compartment. Potassium undergoes minimal metabolism. The kidneys regulate potassium excretion via urine. Factors affecting potassium bioavailability include dietary intake, renal function, and medications (e.g., diuretics). Hypokalemia (low potassium) or hyperkalemia (high potassium) may necessitate potassium supplementation or restriction .
Result of Action
- Cellular effects of potassium action include:
- Maintains the resting potential of excitable cells. Facilitates muscle cell depolarization and contraction. Influences nerve cell excitability. Potassium is vital for normal cardiac rhythm. Balances intracellular and extracellular potassium levels .
Action Environment
- Environmental factors affecting potassium action:
- Adequate dietary potassium intake is essential. Kidneys regulate potassium excretion. Diuretics, ACE inhibitors, and other drugs impact potassium levels. Interplay with other ions affects potassium homeostasis. Hospitalized patients, athletes, and individuals with specific conditions require tailored potassium management .
Properties
IUPAC Name |
potassium;(4-butylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRSUMOZYVDMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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